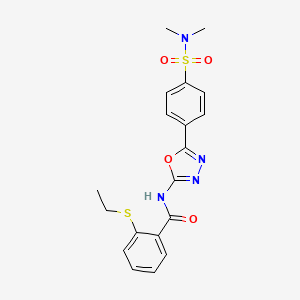
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
Descripción
Propiedades
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-4-28-16-8-6-5-7-15(16)17(24)20-19-22-21-18(27-19)13-9-11-14(12-10-13)29(25,26)23(2)3/h5-12H,4H2,1-3H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGXJXANNILIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a compound that has gained attention for its potential biological activities, particularly in the fields of insecticidal and antifungal properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as a benzamide derivative containing a 1,3,4-oxadiazole moiety. The presence of sulfur and ethylthio groups enhances its biological activity. The molecular formula is , with a molecular weight of 295.31 g/mol.
Insecticidal Activity
Research indicates that compounds similar to this compound exhibit significant insecticidal properties. For example, a study highlighted that related oxadiazole derivatives showed lethal activities against various pest species such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .
Antifungal Activity
The compound also demonstrates promising antifungal activity. A related study reported that certain oxadiazole derivatives exhibited inhibition rates against Pyricularia oryae reaching up to 77.8% . This suggests that this compound may have potential applications in agricultural pest management.
The biological activity of this compound is attributed to its ability to disrupt cellular processes in target organisms. The oxadiazole ring is known to interfere with metabolic pathways essential for the survival of pests and fungi. Specifically, these compounds may inhibit key enzymes involved in biosynthesis or cellular respiration.
Case Study 1: Insecticidal Efficacy
In a controlled study, the efficacy of this compound was evaluated against Spodoptera frugiperda. The results indicated a significant reduction in larval survival at concentrations above 100 mg/L. The compound's LC50 value was determined to be approximately 30 mg/L, indicating high potency .
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of related oxadiazole compounds against Sclerotinia sclerotiorum. The inhibition rates ranged from 45.2% to 58.1%, showcasing moderate antifungal efficacy . This reinforces the potential use of such compounds in managing fungal diseases in crops.
Data Table: Biological Activity Summary
| Compound Name | Target Organism | Activity Type | Concentration (mg/L) | Inhibition Rate (%) |
|---|---|---|---|---|
| Compound A | Mythimna separate | Insecticidal | 500 | 70 |
| Compound B | Helicoverpa armigera | Insecticidal | 500 | >60 |
| Compound C | Pyricularia oryae | Antifungal | 50 | 77.8 |
| Compound D | Sclerotinia sclerotiorum | Antifungal | 50 | 45.2 |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several derivatives, differing in substituents on the oxadiazole ring, sulfamoyl/sulfonyl groups, and benzamide modifications. Key comparisons include:
- Key Observations :
- Sulfamoyl vs. Sulfonyl : The dimethylsulfamoyl group in the target compound enhances hydrogen bonding with enzyme active sites compared to sulfonyl groups (e.g., 6a ), improving selectivity for hCA II .
- Thioether Chain Length : Ethylthio (target) vs. methylthio (antiviral derivatives) affects lipophilicity; longer chains (ethyl) may improve membrane permeability but reduce solubility .
- Ring Type : Thiadiazole derivatives () exhibit distinct steric effects compared to oxadiazoles, influencing target selectivity (e.g., anticancer vs. enzyme inhibition) .
Physicochemical Properties
- Insights : The target’s moderate LogP (2.8) balances lipophilicity and solubility, favorable for oral bioavailability. Higher PSA (120 Ų) due to sulfamoyl and amide groups may limit blood-brain barrier penetration compared to diethylsulfamoyl analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


